Cas no 892492-27-2 (tert-Butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate)

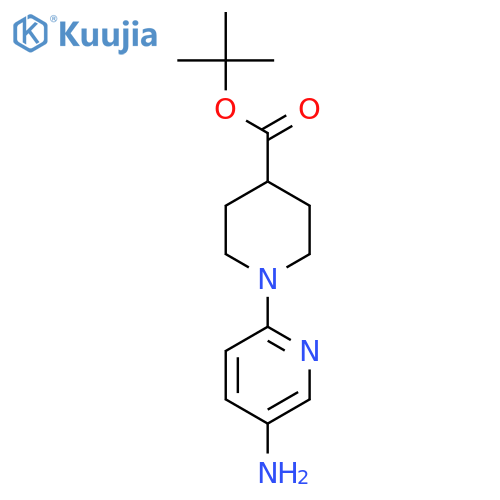

892492-27-2 structure

商品名:tert-Butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate

tert-Butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate

- A898060

- SCHEMBL13009560

- tert-butyl1-(5-aminopyridin-2-yl)piperidine-4-carboxylate

- 892492-27-2

- DTXSID90677528

- AKOS015902067

- DB-352793

-

- インチ: InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)11-6-8-18(9-7-11)13-5-4-12(16)10-17-13/h4-5,10-11H,6-9,16H2,1-3H3

- InChIKey: BSRGWRWJTVQBSC-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)C1CCN(CC1)C2=NC=C(C=C2)N

計算された属性

- せいみつぶんしりょう: 277.17902698g/mol

- どういたいしつりょう: 277.17902698g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 333

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 68.4Ų

tert-Butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B909101-1g |

tert-Butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate |

892492-27-2 | ≥97% | 1g |

2,658.60 | 2021-05-17 | |

| Chemenu | CM176175-1g |

tert-butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate |

892492-27-2 | 95% | 1g |

$489 | 2021-08-05 | |

| Chemenu | CM176175-1g |

tert-butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate |

892492-27-2 | 95% | 1g |

$479 | 2023-02-01 | |

| Alichem | A029181013-1g |

tert-Butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate |

892492-27-2 | 95% | 1g |

$426.22 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747879-1g |

tert-Butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate |

892492-27-2 | 98% | 1g |

¥4195.00 | 2024-04-26 | |

| Ambeed | A923314-1g |

tert-Butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate |

892492-27-2 | 95+% | 1g |

$435.0 | 2024-08-02 |

tert-Butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate 関連文献

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

892492-27-2 (tert-Butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate) 関連製品

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:892492-27-2)tert-Butyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate

清らかである:99%

はかる:1g

価格 ($):392.0